1-[(4-methoxyphenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-7-5-14(6-8-16)10-19-18(23)21-15-11-20-22(12-15)13-17-4-2-3-9-25-17/h5-8,11-12,17H,2-4,9-10,13H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZAKLMAPFPAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-methoxyphenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a methoxyphenyl group and a pyrazole moiety, which are often associated with various biological activities. The presence of the oxan group may enhance solubility and bioavailability, making it a candidate for therapeutic applications.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Induction of Apoptosis: Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
Modulation of Signaling Pathways: The compound may influence various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial in cell survival and proliferation.
Case Studies
Although specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that urea derivatives, including 1-[(4-methoxyphenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against leukemia cells, with IC50 values comparable to established chemotherapeutics . The study concluded that this compound could serve as a lead structure for developing new anticancer drugs.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this urea derivative against clinical isolates. The results showed a broad spectrum of activity, particularly against resistant strains of bacteria. The researchers suggested that modifications to the chemical structure could enhance efficacy and reduce toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects on physical-chemical and biological properties:
Key Observations :
- Substituent Position and Isomerism : Compounds 9a and 9b (from ) demonstrate how urea isomerism (N-ethyl vs. O-ethyl) affects melting points, suggesting differences in crystallinity and intermolecular interactions.
- Aromatic vs.
- Tetrahydropyran vs. Imidazolone : The oxan-2-ylmethyl group in the target compound likely improves solubility over the rigid imidazolone ring in , which is critical for blood-brain barrier penetration in CNS-targeted therapies.
Pharmacological Activity
- GPR139 Antagonism : The imidazolone derivative in acts as a GPR139 antagonist, a target for depression. The target compound’s pyrazole-urea scaffold may offer similar receptor affinity but with modified pharmacokinetics due to its tetrahydropyran group.
- Analgesic Properties : The dihydropyrazole derivative in exhibits analgesic activity, attributed to its biphenyl and methoxyphenyl substituents. The target compound’s urea linkage could modulate COX-2 inhibition or opioid receptor interactions, though this requires validation .
- Antimicrobial Potential: Urea-pyrazole hybrids like 9a/9b () are often screened for antimicrobial activity. The methoxyphenyl group in the target compound may enhance Gram-positive bacterial membrane disruption.
Critical Analysis of Evidence Limitations
- Data Gaps : Melting points and solubility data for the target compound are absent, limiting direct comparisons. Biological activity data for most analogs (e.g., 9a/9b ) are also unavailable .
- Conflicting Substituent Effects : The 4-fluorobenzyl group in reduces solubility compared to the target compound’s methoxyphenyl group, underscoring the need for systematic SAR studies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(4-methoxyphenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions.
- Step 2 : Introduction of the oxane (tetrahydropyran) moiety via alkylation using (oxan-2-yl)methyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Urea linkage formation via reaction of an amine intermediate with 4-methoxyphenyl isocyanate in anhydrous DMF at 60–80°C .
- Optimization : Copper-catalyzed coupling (e.g., Cu(OTf)₂) under ionic liquid conditions at 130°C for 2 hours enhances regioselectivity and yield (up to 60–75%) . Solvent choice (e.g., THF/water mixtures) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key protons (e.g., urea NH at δ 8.2–8.5 ppm, methoxy groups at δ 3.7–3.8 ppm) and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₇N₅O₃) with <2 ppm error .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1%) .
- Melting Point Analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline consistency .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action and biological targets?
- Target Identification :
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2, kinases) based on pyrazole-urea scaffolds .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC₅₀ values) .
- Functional Assays :
- Enzyme Inhibition : Measure activity in vitro (e.g., urease inhibition via Berthelot method) with IC₅₀ calculations using nonlinear regression .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy track intracellular localization .
Q. How should discrepancies in reported biological activity (e.g., anti-inflammatory vs. anticancer effects) be resolved?
- Data Reconciliation Strategies :
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies; variations may arise from cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (serum-free vs. serum-containing media) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or oxidized derivatives) that may contribute to divergent outcomes .
- Controlled Replication : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use reference compounds (e.g., doxorubicin for apoptosis assays) .
Q. What structure-activity relationship (SAR) strategies enhance potency or selectivity?
- Modification Hotspots :
- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to boost enzyme binding affinity .
- Urea Linker : Replace with thiourea or sulfonamide to modulate hydrogen-bonding capacity .
- Oxane Substituent : Vary alkyl chain length (e.g., oxolane vs. oxane) to improve membrane permeability (logP optimization) .
- Biological Testing : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target panels identifies lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
